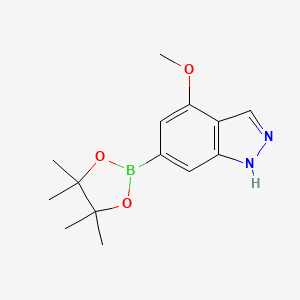![molecular formula C23H27NO5 B13534407 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound that is commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the protection of amino acids during peptide synthesis. This compound is particularly valuable due to its stability and ease of removal under mild conditions, making it a preferred choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the tert-Butoxy Group: The tert-butoxy group is introduced by reacting the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.
Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Substitution Reactions: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, etc.
Substitution: Introduction of new functional groups replacing the tert-butoxy group.
科学的研究の応用
4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material Science: Used in the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability to the molecule. The protected amino acid can then undergo coupling reactions to form peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
- 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Uniqueness
This compound is unique due to its specific combination of the Fmoc protecting group and the tert-butoxy group. This combination provides a balance of stability and reactivity, making it highly effective in peptide synthesis. The presence of the tert-butoxy group also enhances the solubility and handling properties of the compound, making it more convenient for use in various synthetic applications.
特性
分子式 |
C23H27NO5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
InChIキー |
LUTPSNMZZXXHCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


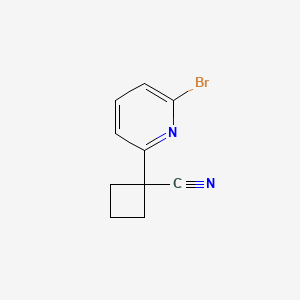



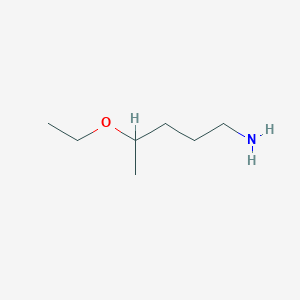

![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)

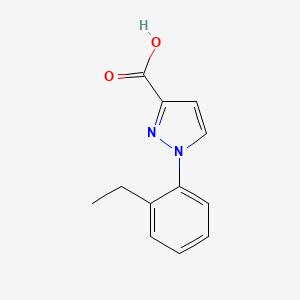
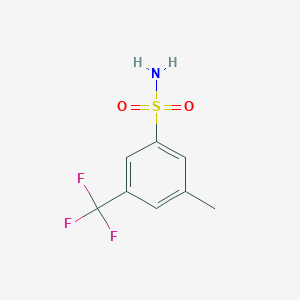

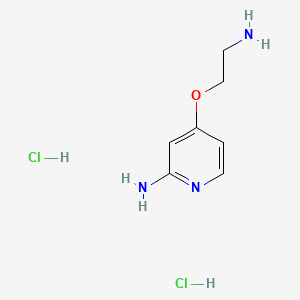
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
